

2-O-ethyl PAF C-16 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-O-ethyl PAF C-16

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An In-depth Technical Guide to 2-O-ethyl PAF C-16

This technical guide provides a comprehensive overview of **2-O-ethyl PAF C-16**, a synthetic analog of Platelet-Activating Factor (PAF). Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, biological activity, underlying signaling mechanisms, and relevant experimental methodologies.

Core Properties and Identification

2-O-ethyl PAF C-16, systematically known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic glycerophosphocholine. It is structurally analogous to the endogenous lipid mediator, Platelet-Activating Factor (PAF), with a key modification: an ethyl ether linkage at the sn-2 position of the glycerol backbone, in contrast to the acetyl group in native PAF C-16.[1][2][3] This alteration significantly influences its biological activity.

Quantitative and identifying data for **2-O-ethyl PAF C-16** are summarized in the table below.



Parameter	Value	Reference
CAS Number	78858-42-1	[1][4]
Molecular Formula	C26H56NO6P	
Molecular Weight	509.70 g/mol	_
Formal Name	1-O-hexadecyl-2-O-ethyl-sn- glyceryl-3-phosphorylcholine	-
Purity	Typically ≥98%	_
Physical Form	Lyophilized powder	-

Biological Activity and Mechanism of Action

2-O-ethyl PAF C-16 functions as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) integral to various physiological and pathological processes, including inflammation and thrombosis.

Its primary activities include:

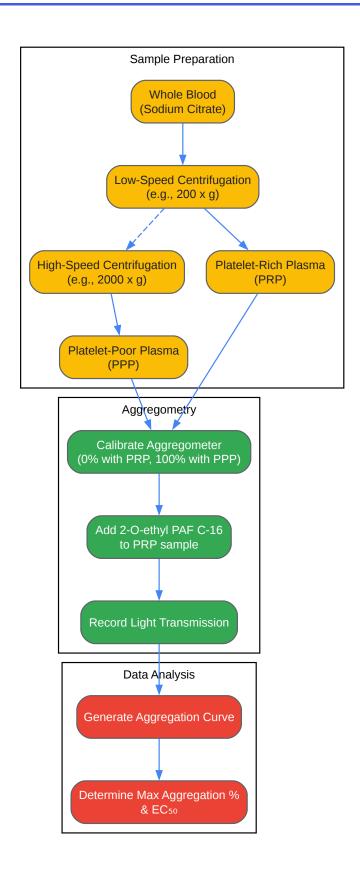
- PAFR Binding: It competitively inhibits the binding of PAF antagonists, such as WEB 2086, to the human PAF receptor with a reported IC₅₀ value of 21 nM.
- Platelet Aggregation: It is an agonist in the induction of platelet aggregation in both human and rabbit platelet-rich plasma (PRP). However, it is noted to be a less potent agonist than other synthetic analogs like methylcarbamyl PAF C-16.
- Neutrophil Activation: The compound causes the aggregation of neutrophils, a key event in the inflammatory cascade. This activity is dependent on the presence of divalent cations. In the absence of these cations, it can lead to desensitization of neutrophils to further stimulation.

The interaction of **2-O-ethyl PAF C-16** with the PAFR initiates a cascade of intracellular signaling events, as depicted in the diagram below.









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